![molecular formula C7H16N2O3 B2971959 Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate CAS No. 114897-60-8](/img/structure/B2971959.png)
Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate
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Overview
Description
“Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate” is a chemical compound with the molecular formula C7H16N2O3. It is a derivative of hydrazinecarboxylate .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl carbazate or N-tert-butoxycarbonylhydrazine, has been reported. The preparation methods involve reactions from MeS–C(=O)–Cl 2 via MeS–C(=O)–Ot-Bu 3 or from PhO–C(=O)–Cl 4 via PhO–C(=O)–Ot-Bu 5 .Molecular Structure Analysis
The molecular structure of similar compounds has been determined through X-ray diffraction studies . For instance, the structure of tert-butyl carbazate was found to have four independent molecules forming a repeat unit packed in the crystal in alternating pairs with orthogonal orientation .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, tert-butyl carbazate has been used in diazotisation to form tert-butyl azidoformate, which is useful to introduce the “Boc” protecting group. It has also been used in a reaction followed by oxidation, to form di-tert-butyl azodiformate or di-tert-butyl azodicarboxylate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, tert-butyl carbazate has a melting point of 41–42 °C .Scientific Research Applications
Synthesis of Novel Organic Compounds
“Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate” could potentially be used as a building block or intermediate in the synthesis of several novel organic compounds . These could include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
The compound could potentially be used in the diazotisation process to form tert-butyl azidoformate . This compound is useful for introducing the “Boc” protecting group, which is commonly used in organic synthesis .
Synthesis of Di-tert-butyl Azodicarboxylate
There’s a potential application in the synthesis of di-tert-butyl azodicarboxylate . This can be achieved by the reaction between tert-butyl azidoformate and “Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate”, followed by oxidation .
Alzheimer’s Disease Research
While not directly related, a similar compound, “Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate”, has been used in the design, synthesis, and evaluation of a novel series of oxadiazine gamma secretase modulators for familial Alzheimer’s disease. It’s possible that “Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate” could have similar applications in medicinal chemistry.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-amino-N-(2-hydroxyethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3/c1-7(2,3)12-6(11)9(8)4-5-10/h10H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQGMKRHNHNWLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-(2-hydroxyethyl)hydrazinecarboxylate |
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